2-Thioxo-1,3-diazaspiro[4.5]decan-4-one
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Overview
Description
“2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
There is a study that describes the synthesis of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . The synthesis process involves one-pot three-component condensation .Molecular Structure Analysis
The molecular structure of “2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” can be analyzed using various methods. For instance, the hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP) can be used for optimization .Chemical Reactions Analysis
The chemical reactions of “2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” can be analyzed using various techniques. For instance, the PMR spectrum can be used to analyze the chemical shifts of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” can be analyzed using various methods. For instance, its density, melting point, boiling point, structure, formula, and molecular weight can be determined .Scientific Research Applications
Synthesis of Diazaspiro Decane Scaffolds
The compound is used in the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds . Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .
Anti-Ulcer Activity
“2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” derivatives have been investigated for their anti-ulcer activity . Compounds such as 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one, 8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one, 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, and 8-benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one were found to possess anti-ulcer activity comparable with that of omeprazole .
Treatment of Inflammatory Bowel Disease
The compound has been identified as a novel derivative for the treatment of inflammatory bowel disease . It acts as an effective and selective dual TYK2/JAK1 inhibitor .
Designing Anti-Ulcer Agents
The compound has been used as a platform for designing anti-ulcer agents . The goal of the research was to further modify thiazolidin-4-one by replacing the stereoisomeric C atom by a spiro-fragment, namely an N-substituted piperidine .
Synthesis of Spirocompounds
The compound has been used in the synthesis of spirocompounds . Spiro-compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .
Potent and Selective Dual TYK2/JAK1 Inhibitors
The compound has been used in the discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors .
Future Directions
The future directions of “2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” research could involve further structural optimization of the compound for potential applications. For instance, one study suggests that a compound could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . Another study suggests further modification of thiazolidin-4-one by replacing the stereoisomeric C atom by a spiro-fragment, namely an N-substituted piperidine .
properties
IUPAC Name |
2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQBNOHDDLCTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901159 |
Source
|
Record name | NoName_235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxo-1,3-diazaspiro[4.5]decan-4-one |
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